N,N'-[1,2-Ethanediylbis[oxymethylene(1,6-dihydro-6-oxo-9H-purine-9,2-diyl)]]bisacetamide
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Overview
Description
N,N’-[1,2-Ethanediylbis[oxymethylene(1,6-dihydro-6-oxo-9H-purine-9,2-diyl)]]bisacetamide is a complex organic compound with the molecular formula C18H20N10O6 and a molecular weight of 472.41 g/mol . This compound is known for its role as an impurity in aciclovir, an antiviral medication used to treat herpes simplex virus infections, chickenpox, and shingles .
Preparation Methods
The synthesis of N,N’-[1,2-Ethanediylbis[oxymethylene(1,6-dihydro-6-oxo-9H-purine-9,2-diyl)]]bisacetamide involves multiple steps. One of the synthetic routes includes the reaction of N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide with ethylene glycol in the presence of an acid catalyst . The reaction conditions typically involve phase transfer catalysis to ensure selective alkylation at the 9 position of the guanine ring . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
N,N’-[1,2-Ethanediylbis[oxymethylene(1,6-dihydro-6-oxo-9H-purine-9,2-diyl)]]bisacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the purine ring positions. Common reagents used in these reactions include dichloromethane, sodium carbonate, and triethanolamine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-[1,2-Ethanediylbis[oxymethylene(1,6-dihydro-6-oxo-9H-purine-9,2-diyl)]]bisacetamide has several scientific research applications:
Chemistry: It is used as a reference standard for the identification and quantification of impurities in aciclovir.
Biology: The compound’s structure and reactivity are studied to understand its interactions with biological molecules.
Medicine: Research focuses on its role as an impurity in antiviral medications and its potential effects on drug efficacy and safety.
Mechanism of Action
Comparison with Similar Compounds
N,N’-[1,2-Ethanediylbis[oxymethylene(1,6-dihydro-6-oxo-9H-purine-9,2-diyl)]]bisacetamide is unique due to its specific structure and role as an impurity in aciclovir. Similar compounds include:
Aciclovir: An antiviral medication with a similar purine structure.
Ganciclovir: Another antiviral drug with structural similarities to aciclovir.
Valaciclovir: A prodrug of aciclovir with enhanced bioavailability.
These compounds share structural features but differ in their pharmacokinetic properties and specific applications.
Properties
CAS No. |
1417988-85-2 |
---|---|
Molecular Formula |
C₁₈H₂₀N₁₀O₆ |
Molecular Weight |
472.41 |
Origin of Product |
United States |
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